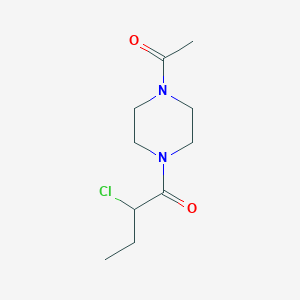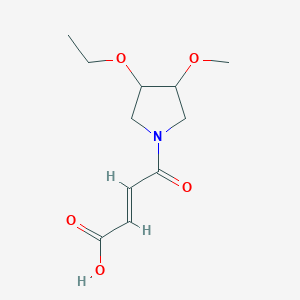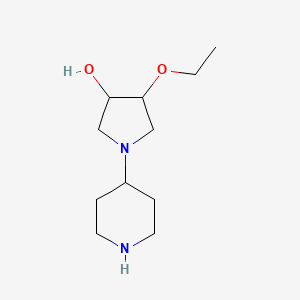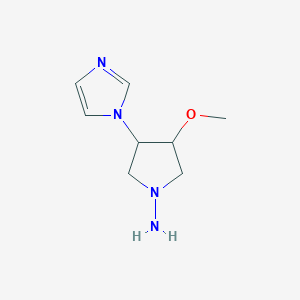![molecular formula C9H9N3O3 B1493230 3-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropannitril CAS No. 1866647-09-7](/img/structure/B1493230.png)
3-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropannitril
Übersicht
Beschreibung
The compound “3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile” is a complex organic molecule. It contains a pyrrolo[3,4-c]pyrrole moiety, which is a bicyclic structure containing a five-membered pyrrole ring fused to another five-membered ring . This type of structure is found in many biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrrolo[3,4-c]pyrrole derivatives have been studied for their reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and functional groups .
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 3-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropannitril
Arzneimittelforschung: Pyrrolopyrrolderivate sind weit verbreitete Motive in bioaktiven Naturstoffen und haben vielfältige Anwendungen in therapeutisch wirksamen Verbindungen. Sie werden in Medikamenten wie Lipitor, Sutent und Molindone verwendet, da sie aufgrund ihrer strukturellen Bedeutung in der Pharmakologie eine Rolle spielen .
Materialwissenschaften: Diese Verbindungen spielen aufgrund ihrer einzigartigen Eigenschaften, die sich für die Entwicklung neuer Materialien nutzen lassen, eine Rolle in der Materialwissenschaft .
Katalyse: In der Katalyse werden Pyrrolopyrrolderivate aufgrund ihrer Fähigkeit eingesetzt, als Katalysatoren in verschiedenen chemischen Reaktionen zu fungieren, was für industrielle Prozesse unerlässlich ist .
Biologische Untersuchungen: Biologische Studien haben gezeigt, dass Pyrrolopyrrolderivate Krankheiten des Nerven- und Immunsystems behandeln können und antidiabetische, antimikobakterielle, antivirale und Antitumoraktivitäten aufweisen .
Antimikrobielle und Antimykotische Anwendungen: Einige Pyrrolopyrrolderivate haben signifikante antimikrobielle und antimykotische Aktivitäten gezeigt, was sie bei der Entwicklung neuer Antibiotika und Antimykotika wertvoll macht .
Antivirale Aktivitäten: Diese Derivate zeigen auch antivirale Eigenschaften, die für die Entwicklung von Behandlungen gegen Virusinfektionen von entscheidender Bedeutung sind .
Kinasehemmung: Bestimmte Pyrrolopyrrolderivate sind in der Kinasehemmung aktiv, was für zielgerichtete Krebstherapien wichtig ist .
Umweltanwendungen: Die umweltfreundlichen Synthesemethoden für diese Verbindungen, wie z. B. die diastereoselektive Synthese durch sichtbares Licht, unterstreichen ihr Potenzial für Anwendungen in der grünen Chemie .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-2-1-7(13)12-3-5-6(4-12)9(15)11-8(5)14/h5-6H,1,3-4H2,(H,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAUVAOADFGAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=O)CC#N)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-Azidoethyl)-8-(ethoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1493148.png)
![3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1493149.png)
![4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493150.png)
![(E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid](/img/structure/B1493151.png)









